molecular formula C10H14N4O B15354362 (6-Aminopyridin-3-yl)(piperazin-1-yl)methanone CAS No. 827587-92-8

(6-Aminopyridin-3-yl)(piperazin-1-yl)methanone

Cat. No.: B15354362
CAS No.: 827587-92-8
M. Wt: 206.24 g/mol
InChI Key: CTDRSUHEUIYALU-UHFFFAOYSA-N
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Description

(6-Aminopyridin-3-yl)(piperazin-1-yl)methanone: . This compound features a pyridine ring substituted with an amino group at the 6-position and a piperazine ring linked via a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridin-3-yl)(piperazin-1-yl)methanone typically involves the following steps:

  • Formation of the Pyridine Core: : The pyridine ring is constructed using methods such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of the Amino Group: : The amino group at the 6-position is introduced through nitration followed by reduction.

  • Coupling with Piperazine: : The piperazine ring is coupled to the pyridine core using a methanone linker, often through a condensation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(6-Aminopyridin-3-yl)(piperazin-1-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-Aminopyridin-3-yl)(piperazin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including as a TRPV4 antagonist for pain treatment.

  • Medicine: : Explored for its pharmacological properties and potential therapeutic uses.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, as a TRPV4 antagonist, it inhibits the TRPV4 ion channel, which is involved in pain sensation and other physiological processes. The exact mechanism may involve binding to the ion channel and preventing its activation.

Comparison with Similar Compounds

(6-Aminopyridin-3-yl)(piperazin-1-yl)methanone: can be compared with other similar compounds, such as:

  • (6-Amino-2-pyridinyl)(1-methyl-4-piperidinyl)methanone: : Similar structure but with a methyl group on the piperidine ring.

  • (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: : Similar core structure but with a different substituent on the piperazine ring.

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

827587-92-8

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

(6-aminopyridin-3-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C10H14N4O/c11-9-2-1-8(7-13-9)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H2,11,13)

InChI Key

CTDRSUHEUIYALU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CN=C(C=C2)N

Origin of Product

United States

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